2-(1-Naphthyloxy)acetohydrazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

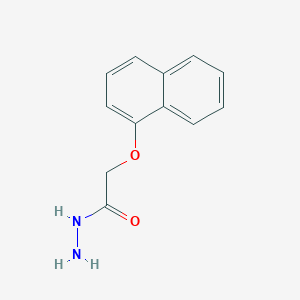

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-yloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHRLDIWQEXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352585 | |

| Record name | 2-(1-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-15-4 | |

| Record name | 2-(1-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24310-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Hydrazide Derivatives in Contemporary Chemistry

Hydrazides, characterized by the functional group (-C(=O)NHNH2), are a cornerstone in modern organic and medicinal chemistry. mdpi.comrjptonline.org This reactive moiety serves as a crucial synthon for the creation of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com The versatility of the hydrazide group stems from its ability to undergo various chemical transformations, making it an invaluable tool for synthetic chemists.

The significance of hydrazide derivatives extends profoundly into medicinal chemistry, where they have been integral to the development of numerous therapeutic agents. tpcj.org Since the 20th century, several hydrazide-containing drugs have been introduced for treating a range of conditions. mdpi.com Notable examples include isoniazid, a primary drug for tuberculosis, and isocarboxazid, an antidepressant. rjptonline.orgmdpi.com The broad spectrum of biological activities associated with hydrazide derivatives is remarkable, encompassing antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. mdpi.comrjptonline.orgtpcj.org The ongoing research into hydrazide derivatives aims to address challenges like drug resistance and toxicity by synthesizing novel analogues with enhanced efficacy and safety profiles. mdpi.com

Historical Context of Naphthyloxy Compounds in Scientific Research

The naphthyloxy group, a naphthalene (B1677914) ring linked to the rest of a molecule through an oxygen atom, has a significant history in scientific research, particularly in the field of medicine. The discovery and development of propranolol (B1214883) in the 1960s by Scottish scientist Sir James W. Black marked a pivotal moment. wikipedia.org Propranolol, which features a 1-naphthyloxy moiety, was the first beta-blocker to be effectively used for treating hypertension and coronary artery disease. wikipedia.org This breakthrough laid the foundation for a new class of cardiovascular drugs and earned Sir James W. Black the Nobel Prize in Medicine in 1988.

The success of propranolol spurred further investigation into compounds containing the naphthyloxy scaffold. Researchers have since explored the antimicrobial activities of various naphthyridine derivatives, which are structurally related to naphthalene. nih.gov For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was introduced in 1967 for treating urinary tract infections by inhibiting bacterial DNA gyrase. nih.gov More recent research has focused on developing novel naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives with potent antimicrobial activity. researchgate.net These historical and ongoing efforts underscore the enduring importance of the naphthyloxy and related naphthyl structures in the quest for new therapeutic agents.

Overview of 2 1 Naphthyloxy Acetohydrazide As a Lead Compound

Fundamental Principles Governing Hydrazide Reactivity

The reactivity of the hydrazide functional group is a nuanced topic, influenced by a combination of electronic and steric factors, as well as its conformational and tautomeric preferences.

Electronic and Steric Effects on the Hydrazine Moiety

The hydrazide moiety features two nitrogen atoms with lone pairs of electrons, but their nucleophilicity is not identical. The nitrogen atom adjacent to the carbonyl group (Nα) is significantly less nucleophilic due to the electron-withdrawing resonance and inductive effects of the acyl group. Consequently, nucleophilic attack originates from the terminal amino group (Nβ).

The 1-naphthyloxy group in this compound exerts a net electron-withdrawing effect, albeit a relatively mild one, which can slightly diminish the nucleophilicity of the Nβ atom compared to simpler alkyl hydrazides. However, this effect is less pronounced than that of strongly deactivating groups directly attached to an aromatic ring in aroylhydrazides. nih.gov In reactions, the large steric bulk of the naphthyl group is positioned away from the reactive Nβ-amino group and therefore does not significantly hinder the approach of reactants to the nucleophilic site. The primary steric considerations in its reactions typically arise from the reaction partner, such as a sterically hindered ketone.

Tautomerism and Conformational Analysis (e.g., trans-syn conformation)

Hydrazides, being structurally analogous to amides, can theoretically exist in tautomeric equilibrium between the amide and iminol (hydrazonic acid) forms. However, the amide form is overwhelmingly favored.

Of greater significance to its reactivity is the conformational structure. Computational studies on acetohydrazide have shown that the molecule preferentially adopts a trans-syn conformation as its lowest energy state. researchgate.net In this arrangement, the N-H bond of the central secondary amine is trans to the carbonyl C=O bond, and the terminal -NH₂ group is syn with respect to the central C-N bond. researchgate.net This conformation is stabilized by minimizing steric repulsion and optimizing electronic interactions. The rotational barrier around the C-N bond is significant (calculated to be ~26 kcal/mol for acetohydrazide), indicating a planar, sp²-hybridized nature for the central nitrogen, while the terminal nitrogen is predicted to be sp³-hybridized. researchgate.net It is expected that this compound adopts a similar low-energy conformation, which orients the nucleophilic -NH₂ group for reaction.

Reactivity with Carbonyl Compounds

The hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, a class of Schiff bases. This reaction is a cornerstone of dynamic covalent chemistry and bioconjugation due to its reliability and the stability of the resulting C=N bond. nih.govnih.gov

Kinetics and Thermodynamics of Schiff Base Formation

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition of the terminal hydrazide nitrogen to the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final hydrazone.

At neutral pH, the rate-limiting step is typically the dehydration of the carbinolamine intermediate. wikipedia.org The reaction rate is sensitive to pH; it is generally slow at very high or very low pH and fastest under mildly acidic conditions (pH 4-6) which facilitate the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water).

The thermodynamic equilibrium for hydrazone formation is generally favorable, with equilibrium constants (Keq) typically in the range of 10⁴ to 10⁶ M⁻¹. organic-chemistry.org The stability of the resulting hydrazone is influenced by conjugation. Hydrazones derived from aromatic aldehydes are generally more thermodynamically stable than those from aliphatic aldehydes. nih.gov

| Carbonyl Compound | k₂ (M⁻¹s⁻¹) | Relative Rate (Benzaldehyde = 1.0) |

|---|---|---|

| 4-Methoxybenzaldehyde | 0.012 | 0.48 |

| Benzaldehyde | 0.025 | 1.0 |

| 4-Nitrobenzaldehyde (B150856) | 0.11 | 4.4 |

| Butyraldehyde | 1.63 | 65.2 |

| Pivaldehyde | 0.22 | 8.8 |

| Acetone | 0.00033 | 0.013 |

| 2-Acetylpyridine | 0.14 | 5.6 |

Data sourced from a kinetic study by Kool and coworkers, reacting various carbonyls with phenylhydrazine in aqueous buffer at pH 7.4 and 25 °C. wikipedia.org

Influence of Substituents on Reaction Rates and Product Selectivity

Substituents on the carbonyl-containing reactant have a predictable and significant impact on the kinetics of hydrazone formation.

Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack and leading to faster reaction rates. wikipedia.orgekb.eg Conversely, electron-donating groups (e.g., -OCH₃) slow the reaction down. This trend is clearly demonstrated in the data presented in the table above, where 4-nitrobenzaldehyde reacts over four times faster than benzaldehyde, which in turn reacts twice as fast as 4-methoxybenzaldehyde. wikipedia.org

Steric Effects: Steric hindrance around the carbonyl group generally slows down the reaction by impeding the approach of the nucleophilic hydrazide. nih.gov For example, the reaction rate for pivaldehyde is significantly lower than that for the less hindered butyraldehyde. wikipedia.org

Intramolecular Catalysis: The presence of acidic or basic groups near the carbonyl function can lead to significant rate acceleration through intramolecular catalysis of the dehydration step. wikipedia.org

For this compound, the properties of the resulting hydrazone can be fine-tuned by selecting a carbonyl partner with appropriate substituents. This principle is widely used to modulate the stability and electronic properties of hydrazone-based materials. uni-muenchen.de

Cycloaddition Reactions and Heterocycle Formation

The hydrazide and its derivative N-acylhydrazones are valuable precursors for the synthesis of a wide array of five-membered heterocyclic compounds. These transformations often proceed through cyclization or formal cycloaddition pathways, providing efficient routes to important chemical scaffolds.

Synthesis of 1,3,4-Oxadiazoles: A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones, which are formed in situ from the reaction of a hydrazide like this compound with an aldehyde. organic-chemistry.org Various oxidizing agents, including hypervalent iodine reagents or catalytic systems with copper or iron, can effect this transformation. organic-chemistry.orgsid.ir Alternatively, dehydrative cyclization of 1,2-diacylhydrazines (formed by acylating the hydrazide) is a classic route. sid.ir

Synthesis of 1,3,4-Thiadiazoles: Analogous to oxadiazole synthesis, 1,3,4-thiadiazoles can be prepared from hydrazides. A typical route involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under acidic or dehydrating conditions. researchgate.net For example, acylation of a thiosemicarbazide followed by acid-catalyzed dehydration is a well-established method. researchgate.net

Synthesis of Pyrazoles/Pyrazolines: Hydrazides are key reagents in the synthesis of pyrazole (B372694) and pyrazoline rings, which are important pharmacophores. A widely used method is the reaction of a hydrazide with a chalcone (B49325) (an α,β-unsaturated ketone). wikipedia.org The reaction proceeds via a Michael addition of the hydrazide to the enone system, followed by intramolecular cyclization and dehydration to form the stable pyrazoline or pyrazole ring. The use of an acid catalyst, such as acetic acid, is common in these reactions.

Role as a Building Block in Complex Molecular Architectures

This compound serves as a versatile and crucial starting material in organic synthesis, primarily for the construction of a wide array of complex heterocyclic molecules. Its utility stems from the presence of a highly reactive hydrazide functional group (-CONHNH2) attached to a naphthyloxy scaffold. This combination allows for its elaboration into various ring systems, making it a valuable synthon for medicinal and materials chemistry. The naphthyl group imparts unique photophysical properties and steric bulk, influencing the biological activity and material characteristics of the final compounds.

The primary role of this compound as a building block is centered on the reactivity of the terminal amino group of the hydrazide moiety. This group readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents to form stable five- and six-membered heterocyclic rings.

Initial Synthesis and Key Intermediates:

The journey from this compound to more complex structures typically begins with its reaction with electrophiles to form key intermediates. The synthesis of the starting hydrazide itself is straightforward, involving the reaction of methyl 2-(naphthalen-1-yl)acetate with hydrazine hydrate in an alcoholic solvent under reflux. nih.gov

Once obtained, it can be converted into several important precursors:

Hydrazones (Schiff Bases): Condensation with various aromatic or heterocyclic aldehydes in the presence of an acid catalyst (like glacial acetic acid) yields the corresponding N'-substituted benzylidene acetohydrazides, commonly known as hydrazones or Schiff bases. nih.govnih.govresearchgate.net These intermediates are pivotal for the synthesis of 1,3,4-oxadiazoles.

Thiosemicarbazides: Reaction with isothiocyanates or with carbon disulfide in a basic medium leads to the formation of thiosemicarbazide derivatives. scispace.com These are essential precursors for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles.

Synthesis of Heterocyclic Systems:

The true value of this compound is demonstrated in its conversion to diverse heterocyclic architectures.

1,3,4-Oxadiazoles: One of the most common applications is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These compounds are known for a wide range of biological activities. nih.govsciepub.comeijppr.commdpi.com The typical synthetic route involves the oxidative cyclization of the intermediate hydrazones. A common method employs reagents like iodine in the presence of an oxidizing agent such as yellow mercuric oxide in a solvent like DMF. nih.govresearchgate.net

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts with the conversion of the acetohydrazide to a dithiocarbamate (B8719985) by reacting it with carbon disulfide in an alcoholic solution of potassium hydroxide. scispace.com This intermediate salt can then be cyclized. Alternatively, the acetohydrazide is first converted to a thiosemicarbazide, which then undergoes acid-catalyzed cyclodehydration to yield the thiadiazole ring. nih.govencyclopedia.pubnih.gov These compounds are of significant interest due to their pharmacological potential. nih.gov

1,2,4-Triazoles: The thiosemicarbazide intermediates derived from this compound are also key to forming 1,2,4-triazole (B32235) rings. Refluxing the thiosemicarbazide in a basic solution, such as aqueous sodium hydroxide, induces cyclization to form 5-(naphthalen-1-yloxymethyl)-4H-1,2,4-triazole-3-thiol. scispace.com This triazole derivative can be further functionalized.

Pyrazoles: Pyrazoles can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds, such as acetylacetone. dergipark.org.trgoogle.com The reaction of this compound with a diketone would proceed via initial condensation followed by cyclization to yield a highly substituted pyrazole derivative containing the naphthyloxymethyl moiety.

The following table summarizes the role of this compound as a precursor in the synthesis of these complex molecules.

Table 1: Synthesis of Complex Molecules from this compound

| Precursor | Reagent(s) | Intermediate Formed | Target Molecule | Reaction Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (Ar-CHO) | N'-(Arylmethylidene)-2-(1-naphthyloxy)acetohydrazide (Hydrazone) | 2-(Aryl)-5-((1-naphthyloxy)methyl)-1,3,4-oxadiazole | Condensation & Oxidative Cyclization |

| This compound | Carbon Disulfide (CS2), KOH | Potassium 2-(2-(1-naphthyloxy)acetyl)hydrazine-1-carbodithioate | 5-((1-Naphthyloxy)methyl)-1,3,4-thiadiazole-2-thiol | Addition & Cyclization |

| This compound | Phenyl isothiocyanate | 2-(2-(1-Naphthyloxy)acetyl)-N-phenylhydrazine-1-carbothioamide (Thiosemicarbazide) | 5-((1-Naphthyloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Addition & Cyclodehydration |

| This compound | Acetylacetone | Hydrazone/Enamine Adduct | 3,5-Dimethyl-1-(2-(1-naphthyloxy)acetyl)-1H-pyrazole | Condensation & Cyclization |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular environment.

¹H NMR Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(1-naphthyloxy)acetohydrazide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl3), reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments resonate at different frequencies, providing crucial information about their location within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the naphthyl group appear as a series of multiplets in the downfield region, generally between δ 7.0 and 8.2 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the substitution pattern on the naphthalene (B1677914) ring and the through-bond interactions with neighboring protons. The methylene (B1212753) protons of the acetohydrazide moiety and the protons of the hydrazide group also exhibit characteristic signals. For instance, the two protons of the -OCH2- group would likely appear as a singlet, while the -NH and -NH2 protons would also present as distinct signals, the positions of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.88 – 7.80 | m | - | 2H |

| Aromatic-H | 7.77 | d | 8.1 | 1H |

| Aromatic-H | 7.54 – 7.41 | m | - | 3H |

| Aromatic-H | 7.15 | d | 7.3 | 1H |

| Aromatic-H | 7.06 – 6.97 | m | 1H | - |

| -OCH₂- | 4.17 | s | - | 2H |

| -NHNH₂ | - | - | - | 3H |

Note: The exact chemical shifts for the -NHNH₂ protons can be variable and may appear as a broad singlet. Data is based on typical values and may vary based on experimental conditions. rsc.org

¹³C NMR Analysis: Carbon Environments

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is typically observed in the highly deshielded region of the spectrum, often above δ 160 ppm. The aromatic carbons of the naphthyl ring appear in the range of approximately δ 110 to 155 ppm. The carbon of the methylene group (-OCH2-) would resonate at a chemical shift influenced by the adjacent oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Naphthyl C-O | ~154 |

| Naphthyl Quaternary C | ~134 |

| Naphthyl CH | ~127-120 |

| Naphthyl Quaternary C | ~125 |

| Naphthyl CH | ~105 |

| -OCH₂- | ~67 |

Note: The presented values are approximate and can vary depending on the specific experimental setup. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments can be employed. huji.ac.ilspringernature.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to piece together adjacent fragments of the molecule. usask.ca

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals. springernature.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). usask.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule. ic.ac.uk

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound. mdpi.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation pattern. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nist.gov The resulting mass spectrum displays a molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways in EI-MS would likely involve the cleavage of the bonds in the acetohydrazide side chain. Common fragment ions might include the naphthyloxy cation and various ions resulting from the breakdown of the hydrazide moiety.

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment |

| 216 | [M]⁺• (Molecular Ion) |

| 143 | [C₁₀H₇O]⁺ |

| 115 | [C₉H₇]⁺ |

| 74 | [CH₄N₂O]⁺• |

Note: This table presents a prediction of plausible fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govresearchgate.net It typically produces protonated molecules [M+H]⁺ or other adduct ions, with minimal fragmentation. uab.edu This allows for a very accurate determination of the molecular weight. High-resolution ESI-MS can provide the elemental composition of the molecule with high precision. lcms.cz

When coupled with tandem mass spectrometry (MS/MS), ESI can also be used to induce fragmentation in a controlled manner. nih.gov By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained that provides structural information, often complementary to that from EI-MS. ethz.ch For this compound, ESI-MS would confirm the molecular weight of 216.24 g/mol . matrixscientific.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification. uomustansiriyah.edu.iqucla.edu

The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups: the carbonyl group (C=O) of the amide and the N-H bonds of the hydrazide moiety.

N-H Stretching: The hydrazide group contains both -NH- and -NH₂ groups. These typically appear as one or two distinct bands in the region of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. uomustansiriyah.edu.iqkau.edu.sa In the solid state, intermolecular hydrogen bonding would likely cause these bands to be broad and shifted to lower frequencies.

C=O Stretching (Amide I band): The carbonyl group stretch is a very strong and sharp absorption that is highly characteristic. For secondary amides like this hydrazide, this band, often referred to as the Amide I band, is expected to appear in the range of 1630-1690 cm⁻¹. uomustansiriyah.edu.iqucla.edu Its position can indicate the extent of hydrogen bonding.

N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching. It is typically found in the region of 1510-1570 cm⁻¹ for secondary amides. uomustansiriyah.edu.iq

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2950 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1690 | Strong, Sharp |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

| Aromatic C=C | Stretching | 1500 - 1600 | Medium |

| C-O-C | Asymmetric Stretching | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the naphthyl ring system and the amide group.

The torsion angles defining the orientation of the naphthyloxy group relative to the acetohydrazide chain.

The specific bond lengths of C=O, C-N, N-N, and C-O bonds, which can provide insight into electron delocalization and bond strength. mdpi.com

The intermolecular interactions, particularly hydrogen bonds involving the N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. nih.gov

Table 4: Representative X-ray Crystallographic Data for a Hydrazide Moiety

| Parameter | Description | Typical Value (Å or °) |

| C=O Bond Length | Double bond between carbon and oxygen | ~1.24 Å |

| C-N Bond Length | Single bond in the amide group | ~1.33 Å |

| N-N Bond Length | Single bond in the hydrazide group | ~1.42 Å |

| O=C-N Bond Angle | Angle within the amide plane | ~122° |

| C-N-N Bond Angle | Angle within the hydrazide chain | ~118° |

Note: These values are representative and based on data from similar structurally characterized hydrazide compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations: A Field Ripe for Investigation

Similarly, there are no specific molecular docking studies reported for 2-(1-Naphthyloxy)acetohydrazide against any biological targets. Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a protein or other macromolecule. This is a critical step in drug discovery for assessing the potential of a compound to act as a therapeutic agent.

Key aspects that would be investigated in such studies include:

Identification of Key Interacting Residues:A detailed analysis would reveal the specific amino acid residues in the protein that form key interactions (such as hydrogen bonds and hydrophobic interactions) with the molecule, providing a rationale for its binding.

The lack of such studies means that the potential biological activity and the specific molecular interactions of this compound are currently unknown from a computational standpoint.

While research exists for derivatives and isomers, such as compounds derived from 2-naphthol (B1666908) or other acetohydrazide derivatives, the strict focus on this compound reveals a clear need for future research to characterize its computational and molecular modeling profiles. The data tables for geometry, energy, binding affinities, and interacting residues, which would be central to a detailed scientific article, cannot be generated without these foundational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. uni-miskolc.hu This technique allows researchers to observe the conformational changes and stability of a molecule like this compound in a simulated biological environment, such as in a solvent, and to study its interaction with potential receptor proteins. uni-miskolc.huresearchgate.net

Conformational Dynamics and Stability in Solution

MD simulations can elucidate the flexibility and preferred shapes (conformations) of this compound in an aqueous solution. The molecule consists of a rigid naphthalene (B1677914) ring system connected to a flexible acetohydrazide side chain via an ether linkage. The conformational freedom of this side chain is critical for its ability to adopt a shape that is complementary to a biological target's binding site.

A typical simulation would involve placing the molecule in a box of water molecules and calculating the forces between atoms to model their movement over a period of nanoseconds. uni-miskolc.hu Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable simulation is indicated by the RMSD value reaching a plateau. uni-miskolc.hu

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, higher RMSF values would be expected for the acetohydrazide tail compared to the rigid naphthalene core.

Solvent Accessible Surface Area (SASA): To understand how the molecule's surface interacts with the surrounding water, providing insights into its solubility and hydrophobic/hydrophilic characteristics. uni-miskolc.hu

Studies on similar bicyclic structures show that the dihedral angle between different ring systems and side chains is a key determinant of conformation. researchgate.net For instance, in related naphthyloxy derivatives, the piperidine (B6355638) ring was found to adopt a chair conformation with a specific dihedral angle relative to the naphthalene moiety. researchgate.net A similar analysis for this compound would reveal the spatial arrangement of its functional groups.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, GROMOS, or CHARMM |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 atoms (1 molecule + water) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Duration | 100-1000 ns |

Simulation of Ligand-Receptor Complexes

MD simulations are instrumental in studying how a ligand, such as this compound, binds to a target receptor. nih.gov This process involves first predicting a likely binding pose using molecular docking and then running an MD simulation of the ligand-receptor complex to refine the pose and assess its stability. nih.govunica.it

The analysis of the simulation trajectory can reveal:

Binding Stability: The RMSD of the ligand within the receptor's binding site is monitored. A low and stable RMSD suggests a stable binding mode. mdpi.com

Key Intermolecular Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. unica.it For example, the hydrazide group (-C(=O)NHNH2) is a potent hydrogen bond donor and acceptor, and simulations would show its interactions with amino acid residues like aspartate, asparagine, or glutamine in a receptor pocket.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to estimate the binding affinity of the ligand for the receptor.

For instance, in simulations of other ligands with their receptors, researchers have been able to pinpoint critical hydrogen bonds and quantify interaction energies, explaining why small structural changes can lead to significant differences in binding affinity. unica.it A similar study on a this compound-receptor complex would provide a molecular basis for its biological activity.

| Analysis Type | Information Gained | Example Finding for this compound |

|---|---|---|

| RMSD of Ligand | Stability of binding pose | Ligand remains stable with RMSD < 2 Å |

| Hydrogen Bond Analysis | Key polar interactions | Hydrazide group forms H-bonds with Asp120 and Ser122 |

| Interaction Energy | Strength of binding | Naphthalene ring forms hydrophobic interactions with Leu80, Phe82 |

| MM/PBSA | Binding free energy (affinity) | Calculated ΔGbind of -45 kcal/mol |

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized derivatives and for understanding which structural features are important for activity.

Correlation of Structural Descriptors with Biological Activity

In a QSAR study, the structure of each compound in a series is represented by a set of numbers known as molecular descriptors. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity. A mathematical model is then built to correlate these descriptors with the measured biological activity (e.g., IC50 values).

A study on a series of substituted naphthalen-1-yl-acetic acid hydrazides, which are structurally related to this compound, investigated their antimicrobial activity. nih.gov The QSAR models developed in this study revealed the importance of several key descriptors:

Partition Coefficient (log P): This descriptor measures the hydrophobicity of the molecule. Its importance suggests that the ability of the compound to cross cell membranes is crucial for its antimicrobial activity. nih.gov

Energy of the Highest Occupied Molecular Orbital (HOMO): E(HOMO) relates to the molecule's ability to donate electrons. Its inclusion in the model indicates that electron-donating capabilities are involved in the mechanism of action. nih.gov

The findings indicated that a multi-target QSAR model was more effective than single-target models, suggesting the compounds may act on multiple pathways. nih.gov

| Descriptor Type | Specific Descriptor | Physicochemical Interpretation |

|---|---|---|

| Hydrophobicity | log P (Partition Coefficient) | Relates to membrane permeability and transport to the target site. |

| Electronic | E(HOMO) | Represents the electron-donating capacity of the molecule. |

| Topological | ¹χ, ³χ, ³χv (Connectivity Indices) | Describes molecular size, shape, and branching, which influence receptor fit. |

Development of Predictive Models for Derivative Design

The ultimate goal of a QSAR study is to develop a robust and predictive model that can be used to design new, more potent derivatives. researchgate.net A good predictive model is characterized by high values for statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²). researchgate.net

For example, a 2D-QSAR model developed using the Multiple Linear Regression (MLR) method can take the form of an equation: Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

In the study of naphthalen-1-yl-acetic acid hydrazides, the derived QSAR models could be used to predict the antimicrobial activity of new derivatives of this compound before they are synthesized. nih.gov By analyzing the coefficients in the model, chemists can determine whether to add substituents that increase or decrease the value of a particular descriptor to enhance activity. For instance, if the coefficient for log P is positive, adding lipophilic groups to the naphthalene ring might be a promising strategy to design more active compounds. This predictive capability significantly streamlines the drug discovery process, saving time and resources. mdpi.com

Biological and Pharmacological Research Applications

Antimicrobial Activity

Derivatives of 2-(1-Naphthyloxy)acetohydrazide have demonstrated a broad spectrum of antimicrobial activities, showing promise in combating various pathogenic bacteria and fungi.

Evaluation against Gram-Positive Bacterial Strains

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. A variety of synthesized compounds, including hydrazide-hydrazones, have shown significant activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, certain polyheterocyclic compounds incorporating this scaffold have exhibited potent activity against Bacillus subtilis and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 12.5 μg/ml. nih.gov

Naphthyl-substituted pyrazole-derived hydrazones have also emerged as powerful inhibitors of several drug-resistant bacterial strains. nih.gov Some of these novel compounds effectively inhibit the growth of antibiotic-susceptible S. aureus and two MRSA strains with MIC values as low as 1.56 μg/mL. nih.gov Furthermore, trifluoromethyl-substituted derivatives have demonstrated broad and potent activity against tested strains, with MIC values as low as 0.78 μg/mL for three S. aureus strains. nih.gov The development of naphthalimide hydrazide derivatives has also yielded compounds with potent antibacterial activity against MRSA. nih.gov

| Derivative Class | Gram-Positive Bacteria | Activity (MIC) | Reference |

| Polyheterocyclic compounds | Bacillus subtilis, Staphylococcus aureus | 3.125–12.5 μg/ml | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus (susceptible and MRSA) | 1.56 μg/mL | nih.gov |

| Trifluoromethyl substituted pyrazole-derived hydrazones | Staphylococcus aureus (three strains) | 0.78 μg/mL | nih.gov |

Evaluation against Gram-Negative Bacterial Strains

The antimicrobial evaluation of this compound derivatives extends to Gram-negative bacteria, which are known for their challenging outer membrane structure. Studies have shown that while some derivatives exhibit moderate activity, others have potent inhibitory effects. For example, certain hydrazide-hydrazone derivatives have demonstrated notable activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Specifically, some derivatives showed strong activity against P. aeruginosa with MIC values of 0.22 and 0.19 μg/ml, and high activity against Klebsiella pneumoniae with MICs of 3.12 and 14.00 μg/ml. nih.gov

Naphthyl-substituted pyrazole-derived hydrazones have also shown promising growth inhibitory properties against Acinetobacter baumannii and its drug-resistant variants, with MIC values as low as 1.56 μg/mL. nih.gov However, the activity of some derivatives against Gram-negative species like E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii is sometimes only observed when efflux pumps are inhibited. mdpi.com

| Derivative Class | Gram-Negative Bacteria | Activity (MIC) | Reference |

| Hydrazide-hydrazones | Pseudomonas aeruginosa | 0.19-0.22 μg/ml | nih.gov |

| Hydrazide-hydrazones | Klebsiella pneumoniae | 3.12-14.00 μg/ml | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii (including drug-resistant) | 1.56 μg/mL | nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has been explored against various fungal strains. Research has shown that these compounds can be effective against clinically relevant fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus. grafiati.comresearchgate.net For instance, certain hydrazide-hydrazones have been reported to exhibit mild to moderate antifungal activity. grafiati.com

Studies on specific derivatives have demonstrated significant inhibitory action. For example, the synthetic amide 2-chloro-N-phenylacetamide, a related compound, showed antifungal activity against Aspergillus flavus strains with MICs ranging from 16 to 256 μg/mL. scielo.br This highlights the potential of the core chemical structure in developing new antifungal agents.

Mechanisms of Antimicrobial Action

To understand the basis of their antimicrobial effects, researchers have investigated the mechanisms of action of this compound derivatives. A primary target that has been identified is DNA gyrase , an essential bacterial enzyme. nih.govnih.gov Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. nih.govnih.gov Some nalidixic acid derivatives, which share structural similarities, are known to block DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) have been shown to bind to a newly identified pocket on DNA gyrase, stabilizing the pre-cleaved DNA-protein complex. nih.gov

Another significant mechanism is the inhibition of quorum sensing (QS) . google.comnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. google.comnih.gov By disrupting QS, these compounds can reduce the pathogenicity of bacteria without directly killing them, which is a promising strategy to mitigate the development of antibiotic resistance. nih.gov For instance, in Pseudomonas aeruginosa, the LasR protein is an attractive target for QS inhibition as it controls other QS circuits. google.com

Anticancer and Cytotoxic Activity

In addition to their antimicrobial properties, derivatives of this compound have been a focal point of anticancer research, demonstrating cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of these compounds has been evaluated against a diverse panel of human cancer cell lines. For example, novel hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have been tested against A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines. mdpi.com In these studies, a hydrazone derivative showed the lowest IC50 value of 13.39 μM for the A549 cell line, while an oxadiazole derivative had the lowest IC50 value of 22.73 μM for the MDA-MB-231 cell line. mdpi.com

Furthermore, aminobenzylnaphthols derived from a Betti reaction have exhibited potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.comsemanticscholar.org Following a 72-hour incubation, the mean IC50 values for these compounds ranged from 13.26 μM to 54.55 μM in BxPC-3 cells and 11.55 μM to 58.11 μM in the HT-29 cell line. mdpi.com The cytotoxic activity of one derivative was comparable to the well-known anticancer drug 5-Fluorouracil. mdpi.com

Research on acetylated derivatives of quercetin (B1663063), which can be conceptually related to the modification of natural products, has shown significant cell proliferation inhibition in MCF-7 (breast adenocarcinoma) and MDA-MB-231 cells. nih.gov An acetylated quercetin derivative had an IC50 value of 37 μM in MCF-7 cells and 48 μM in MDA-MB-231 cells. nih.gov These findings underscore the potential of the this compound scaffold and related structures in the development of novel anticancer agents.

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Hydrazone derivative | A549 (Lung Carcinoma) | 13.39 μM | mdpi.com |

| 1,3,4-Oxadiazole derivative | MDA-MB-231 (Breast Adenocarcinoma) | 22.73 μM | mdpi.com |

| Hydrazone derivative | PC-3 (Prostate Cancer) | 9.38 μM | mdpi.com |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic Cancer) | 13.26 - 54.55 μM | mdpi.com |

| Aminobenzylnaphthols | HT-29 (Colorectal Cancer) | 11.55 - 58.11 μM | mdpi.com |

| Acetylated Quercetin | MCF-7 (Breast Adenocarcinoma) | 37 μM | nih.gov |

| Acetylated Quercetin | MDA-MB-231 (Breast Adenocarcinoma) | 48 μM | nih.gov |

Mechanisms of Anticancer Action

There is no available scientific literature detailing the specific mechanisms of anticancer action for this compound. While the broader class of hydrazones has been investigated for anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways like PI3K/Akt, no studies have been published that specifically link this compound to these mechanisms. nih.gov Similarly, there is no evidence of its activity as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinases (CDKs).

Structure-Activity Relationships for Anticancer Potency

No structure-activity relationship (SAR) studies focused on the anticancer potency of this compound have been identified. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent derivatives. While research exists on the SAR of related naphthyridine and naphthalimide derivatives, this information is not applicable to the specific subject of this article. nih.govnih.govnih.gov

Anti-inflammatory Activity

In Vitro and In Vivo Models for Anti-inflammatory Evaluation

Specific in vitro or in vivo models used to evaluate the anti-inflammatory activity of this compound are not described in peer-reviewed literature. General models for assessing the anti-inflammatory potential of hydrazone derivatives often include carrageenan-induced paw edema in rodents. However, no publications confirm the use of these or other models for this specific compound.

Proposed Mechanisms of Action

One commercial supplier notes that this compound is a lipoxygenase and cyclooxygenase-2 (COX-2) inhibitor. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs, as it reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. However, this information is not substantiated by published primary research data. Studies on other hydrazone derivatives support the potential for COX-2 inhibition within this chemical class.

Antiamnesic and Nootropic Activity

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) inhibitors are crucial for treating the cognitive decline associated with Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The hydrazide and hydrazone chemical motifs are recognized as important pharmacophores in the design of cholinesterase inhibitors.

Research into various hydrazide derivatives has demonstrated their potential as AChE inhibitors. For instance, a series of 2-benzoylhydrazine-1-carboxamides showed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values for AChE inhibition ranging from 44–100 µM. mdpi.com Similarly, newly synthesized indene (B144670) acetohydrazide derivatives were evaluated for their AChE inhibitory potential, with the most potent compound showing an IC₅₀ value of 13.86 ± 0.163 µM. mdpi.com These findings suggest that the acetohydrazide portion of this compound could contribute to AChE inhibitory activity. The bulky naphthyloxy group could also influence binding within the active site of the enzyme.

Table 1: AChE Inhibitory Activity of Related Hydrazide Derivatives

Neuropsychopharmacological Studies

The hydrazide and hydrazone structural motifs are present in numerous compounds investigated for their effects on the central nervous system. nih.govnih.gov

Hypnotic, Anti-anxiety, Locomotor, and Muscle Relaxant Activities: While direct studies on this compound for hypnotic or muscle relaxant effects are not readily available, research on related structures provides some insight. For instance, phenelzine, a compound from the hydrazine (B178648) family, is used as an anxiolytic. wikipedia.org In studies of other novel compounds, neophytadiene (B23887) was found to exhibit anxiolytic-like activity without affecting locomotor functions. mdpi.com The evaluation of potential anti-anxiety effects often involves models such as the elevated plus-maze and light-dark exploration tests.

Anti-convulsant Activity: The hydrazone moiety, which can be formed from a hydrazide, is a key feature in many compounds with anticonvulsant properties. nih.gov Various derivatives have shown protective action in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed anti-MES activity in mice. nih.gov This suggests that derivatives of this compound, particularly its hydrazones, could be promising candidates for anticonvulsant screening.

Antidepressant Activity: The hydrazide-hydrazone structure has been identified as an important fragment for antidepressant activity. nih.gov Several classes of synthesized acetohydrazide derivatives have been screened for this purpose using models like the tail suspension test (TST) in mice. uni.lu For instance, 2-[3-Methyl-7-(thietanyl-3)-1-ethylxanthinyl-8-thio]acetic acid hydrazide demonstrated antidepressant effects in both forced swimming and tail suspension tests. researchgate.net The antidepressant properties of some natural compounds are linked to their anti-inflammatory effects, suggesting a potential dual mechanism of action. nih.gov

Other Potential Biological Activities (e.g., Lipoxygenase inhibition)

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. semanticscholar.org Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. semanticscholar.org Research has shown that naphthol derivatives, which share the naphthalene (B1677914) core with this compound, are potent 5-lipoxygenase (5-LOX) inhibitors.

Specifically, a series of 2-substituted-1-naphthols were found to be powerful inhibitors of 5-LOX, with some 2-(aryl-methyl)-1-naphthols displaying IC₅₀ values in the range of 0.01-0.2 µM. nih.gov The structural similarity between these potent inhibitors and the naphthyloxy moiety of the title compound suggests that it could also interact with and inhibit lipoxygenase enzymes. Chalcone (B49325) derivatives have also been identified as significant LOX inhibitors, with one of the most potent examples having an IC₅₀ of 45 µM against soybean lipoxygenase. mdpi.com

Table 2: Lipoxygenase Inhibitory Activity of Related Naphthyl and Chalcone Derivatives

Drug Repurposing and Synergistic Effects

The concept of drug repurposing involves finding new therapeutic uses for existing compounds, while investigating synergistic effects explores how a compound can enhance the efficacy of other drugs. The hydrazide-hydrazone scaffold has been a subject of such studies. For example, researchers have explored combining hydrazide-hydrazone compounds with other chemotherapeutic agents to achieve additive or synergistic effects in cancer treatment, potentially reducing drug resistance. nih.gov

In the context of anticonvulsant research, the synergistic effect of combining different agents is a common strategy. Studies on tetrahydroisoquinoline derivatives have shown that they can provide protective action against seizures induced by various chemical agents, and their efficacy is often compared to or combined with standard drugs like diazepam to evaluate synergistic potential. nih.gov Given the broad biological activities associated with the hydrazide and naphthalene moieties, this compound and its derivatives could be valuable candidates for future studies on drug repurposing and combination therapies.

Future Perspectives and Research Directions

Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity

Key strategies for the rational design of novel analogs include:

Molecular Hybridization: This technique involves combining the 2-(1-Naphthyloxy)acetohydrazide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or additive effects. nih.gov This could lead to compounds with dual-action mechanisms, targeting multiple pathways involved in a disease.

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule, such as the naphthyl ring or the acetohydrazide linker, and subsequent biological evaluation can elucidate the structural requirements for optimal activity. nih.gov For instance, introducing various substituents on the naphthyl ring could modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetic profiles.

The synthesis of these novel analogs often involves multi-step reaction sequences. A general synthetic route to hydrazides involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.com For creating a library of analogs, combinatorial chemistry approaches can be employed to efficiently generate a diverse set of compounds for biological screening. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While initial studies on hydrazide derivatives have shown potential in areas like antimicrobial, anti-inflammatory, and anticancer applications, the full therapeutic potential of this compound remains largely untapped. nih.goviscientific.orgnih.gov Future research should focus on exploring a wider range of biological targets and disease indications.

Potential therapeutic areas for investigation include:

Neurodegenerative Diseases: Some hydrazone derivatives have been investigated for their role in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.gov The this compound scaffold could be a starting point for developing new inhibitors of these enzymes or other targets relevant to neurodegeneration.

Infectious Diseases: The hydrazide moiety is a component of some established antimicrobial drugs. mdpi.com Novel analogs of this compound could be screened against a broad panel of bacteria, fungi, and viruses to identify new anti-infective agents, including those effective against drug-resistant strains. nih.gov

Metabolic Disorders: Enzymes like α-glucosidase are key targets in the management of type 2 diabetes. nih.gov The structural diversity that can be generated from the this compound core makes it a candidate for developing new inhibitors of metabolic enzymes.

Advanced Preclinical Studies for Promising Lead Compounds

Once novel analogs with promising in vitro activity are identified, they must undergo rigorous preclinical evaluation to assess their potential as drug candidates. mdpi.comnih.gov This involves a series of in vivo studies in animal models to determine the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profile.

Key aspects of advanced preclinical studies include:

In Vivo Efficacy Models: Promising compounds should be tested in relevant animal models of the target disease to confirm their therapeutic effect. For example, anti-inflammatory activity can be assessed using models like carrageenan-induced paw edema in rats. mdpi.comnih.govresearchgate.net

Pharmacokinetic Profiling: Understanding the ADME properties of a compound is crucial for determining its dosing regimen and predicting its behavior in humans. In silico predictions can provide initial insights, but these must be validated through experimental studies. nih.gov

Mechanism of Action Studies: Elucidating how a compound exerts its biological effect is a critical step. This can involve identifying the specific molecular target and the signaling pathways it modulates. Techniques like molecular docking and dynamic simulations can provide valuable insights into the binding mode of the compound with its target. nih.gov

A hypothetical preclinical study progression for a promising this compound analog with anti-inflammatory activity is outlined below:

| Study Phase | Objective | Example Assays/Models |

| In Vitro Characterization | Confirm potency and selectivity | Enzyme inhibition assays, cell-based assays |

| In Vivo Efficacy | Evaluate therapeutic effect in a living organism | Carrageenan-induced paw edema, formalin test |

| Pharmacokinetics (PK) | Determine ADME properties | In vivo studies in rodents to measure plasma concentrations over time |

| Mechanism of Action (MoA) | Elucidate the biological mechanism | Western blotting, qPCR to measure target engagement and pathway modulation |

Development of High-Throughput Screening Assays

To efficiently screen large libraries of this compound analogs, the development of robust and automated high-throughput screening (HTS) assays is essential. youtube.com HTS allows for the rapid testing of thousands of compounds in parallel, significantly accelerating the initial stages of drug discovery. sigmaaldrich.com

The development of an HTS assay involves several key steps:

Assay Design and Miniaturization: The biological assay needs to be adapted to a microplate format (e.g., 96-well or 384-well plates) to allow for automation and reduce reagent consumption.

Optimization and Validation: The assay conditions are optimized to ensure reproducibility and a good signal-to-noise ratio. It is then validated to confirm that it can reliably identify active compounds or "hits". youtube.com

Primary and Secondary Screens: A primary screen of the entire compound library is conducted to identify initial hits. These hits are then subjected to a more rigorous secondary screen to confirm their activity and eliminate false positives. youtube.com

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing various aspects of drug discovery and can be powerful tools in the development of this compound-based therapeutics. researchgate.netmdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions that are not readily apparent to human researchers. nih.gov

Applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound analogs before they are synthesized. nih.gov This can help prioritize the most promising candidates for synthesis and testing, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. drug-dev.com By providing the model with the desired target profile, it can generate novel this compound derivatives that are predicted to be potent and selective.

Target Identification and Validation: AI can analyze biological data from genomics, proteomics, and other 'omics' fields to identify and validate new biological targets for which this compound analogs may be effective.

The integration of AI and ML into the research and development pipeline for this compound holds immense potential to accelerate the discovery of new medicines. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 2-(1-Naphthyloxy)acetohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(1-naphthyloxy)acetate can react with hydrazine hydrate in ethanol or methanol under reflux (3–5 hours). Key factors for yield optimization include solvent polarity (protic solvents enhance nucleophilic attack), stoichiometric excess of hydrazine hydrate (1.5–2.0 equivalents), and controlled temperature (70–80°C). Post-reaction purification via recrystallization (methanol/chloroform mixtures) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound and its derivatives?

- Methodology :

- 1H/13C NMR : Identifies protons and carbons in the naphthyloxy and hydrazide moieties (e.g., NH signals at δ 9.5–10.5 ppm).

- IR Spectroscopy : Confirms N-H stretches (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹).

- X-ray Crystallography : Resolves planar geometry of the acetohydrazide group and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) that stabilize crystal packing .

- Elemental Analysis (CHNS) : Validates empirical formula consistency (±0.3% deviation) .

Q. What are the primary biological activities reported for this compound derivatives, and what assay systems are used to evaluate these activities?

- Activities :

- Antiviral : Derivatives like 2-(2-oxo-4-phenylchromen-7-yloxy)-N’-substituted acetohydrazides inhibit hepatitis A virus (HAV) replication (IC₅₀ = 8.5–10.7 µg/mL) via virustatic effects .

- Antimicrobial : Schiff base derivatives show antibacterial activity against S. aureus (MIC = 12.5 µg/mL) using agar dilution assays .

- MAO Inhibition : Substituted benzoxazolinone-acetohydrazides exhibit MAO-A/B inhibition (IC₅₀ < 10 µM) in fluorometric enzyme assays .

Advanced Research Questions

Q. How do structural modifications at the hydrazide moiety of this compound influence its thermal stability and decomposition pathways?

- Methodology : Thermogravimetric analysis (TGA) reveals that electron-withdrawing substituents (e.g., nitro groups) lower decomposition onset temperatures (~200°C vs. 230°C for unmodified analogs). Differential scanning calorimetry (DSC) shows melting points correlate with crystallinity, which is enhanced by aromatic substituents. Oxidative decomposition in air produces CO₂ and NH₃, confirmed by gas chromatography-mass spectrometry (GC-MS) .

Q. In crystallographic studies of this compound derivatives, what hydrogen bonding patterns contribute to molecular packing, and how do these affect material properties?

- Methodology : Single-crystal X-ray diffraction (100 K) identifies infinite sheets parallel to the (001) plane formed by N–H⋯O (2.02 Å) and C–H⋯O (2.30 Å) bonds. These interactions increase melting entropy (ΔS = 45 J/mol·K) and reduce solubility in non-polar solvents, impacting formulation strategies .

Q. When encountering discrepancies in biological activity data between similar acetohydrazide derivatives, what experimental approaches can elucidate structure-activity relationships (SAR)?

- Methodology :

- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., 4-chloro vs. 4-bromo phenyl groups) and test in parallel assays.

- Molecular Docking : Simulate binding affinities to target proteins (e.g., HAV capsid VP1) using AutoDock Vina.

- Meta-Analysis : Cross-reference bioactivity data with electronic parameters (Hammett σ constants) to identify electron density effects on potency .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies, and how can purification techniques be adapted?

- Challenges : By-product formation (e.g., dihydrazides) during ester-to-hydrazide conversion; solvent removal inefficiencies at >50 g scales.

- Solutions :

- Continuous Flow Reactors : Improve heat distribution and reduce reaction time.

- High-Performance Liquid Chromatography (HPLC) : Replace recrystallization for >95% purity, using C18 columns and acetonitrile/water gradients .

Q. How can computational methods like DFT complement experimental data in predicting the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict nucleophilic attack sites. Dipole moments (μ ≈ 3.8 D) correlate with solubility in polar solvents. Charge distribution maps guide derivatization for enhanced bioactivity .

Data Contradiction Analysis

Q. How can researchers address contradictions in reported antibacterial efficacies of this compound derivatives across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.